Tricos-2-enoic acid
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Overview
Description
Tricos-2-enoic acid is a long-chain unsaturated fatty acid with the molecular formula C23H44O2. It is characterized by the presence of a double bond between the second and third carbon atoms in the chain. This compound is part of the broader class of carboxylic acids, which are known for their diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricos-2-enoic acid typically involves the use of malonic ester synthesis or acetoacetic ester synthesis. These methods involve the deprotonation of esters to form enolates, which then undergo alkylation with alkyl halides to form the desired carbon chain . The reaction conditions often include the use of a weak base, such as sodium ethoxide, and subsequent hydrolysis and decarboxylation steps to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of longer-chain unsaturated fatty acids, followed by selective oxidation to introduce the double bond at the desired position. This process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tricos-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the double bond into an epoxide or diol using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can yield the saturated fatty acid.
Substitution: The carboxyl group can participate in esterification reactions with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alcohols (e.g., methanol, ethanol) with sulfuric acid (H2SO4) as a catalyst
Major Products
Oxidation: Epoxides, diols
Reduction: Saturated fatty acids
Substitution: Esters
Scientific Research Applications
Tricos-2-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of Tricos-2-enoic acid involves its incorporation into cell membranes, where it can influence membrane fluidity and permeability. The double bond in its structure allows for interactions with other lipid molecules, affecting the overall properties of the membrane. Additionally, its carboxyl group can participate in hydrogen bonding and ionic interactions with proteins and other biomolecules, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Pentenoic acid: A shorter-chain unsaturated fatty acid with similar chemical properties.
Hexanoic acid: A saturated fatty acid with a similar carbon chain length but lacking the double bond.
Eicosapentaenoic acid: A polyunsaturated fatty acid with multiple double bonds, commonly found in fish oil.
Uniqueness
Tricos-2-enoic acid is unique due to its specific chain length and the position of the double bond, which confer distinct physical and chemical properties. Its long chain length makes it suitable for applications requiring high hydrophobicity and stability, while the double bond provides sites for chemical modification and functionalization.
Properties
CAS No. |
81570-28-7 |
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Molecular Formula |
C23H44O2 |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
tricos-2-enoic acid |
InChI |
InChI=1S/C23H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h21-22H,2-20H2,1H3,(H,24,25) |
InChI Key |
PDHVYEMYFOJVIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC=CC(=O)O |
Origin of Product |
United States |
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